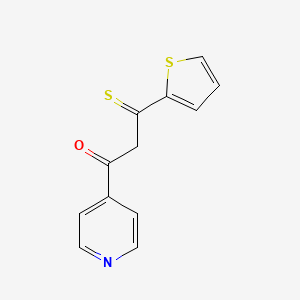

1-(pyridin-4-yl)-3-sulfanylidene-3-(thiophen-2-yl)propan-1-one

Description

1-(Pyridin-4-yl)-3-sulfanylidene-3-(thiophen-2-yl)propan-1-one is a sulfur-containing heterocyclic compound featuring a pyridine ring (at position 1) and a thiophene moiety (at position 3) linked via a propan-1-one backbone with a sulfanylidene substituent. This structure combines aromatic π-electron systems (pyridine and thiophene) with a reactive ketone and thiocarbonyl group, making it a candidate for applications in catalysis, material science, or medicinal chemistry.

Properties

IUPAC Name |

1-pyridin-4-yl-3-sulfanylidene-3-thiophen-2-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NOS2/c14-10(9-3-5-13-6-4-9)8-11(15)12-2-1-7-16-12/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHHNCLTHVNALJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=S)CC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-4-yl)-3-sulfanylidene-3-(thiophen-2-yl)propan-1-one typically involves the condensation of a pyridine derivative with a thiophene derivative under specific conditions. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent . This reaction is carried out under basic conditions and generates the desired thiophene carboxylic derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The choice of solvents, temperature control, and purification techniques are crucial in industrial settings to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-4-yl)-3-sulfanylidene-3-(thiophen-2-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ketone group can be reduced to form alcohol derivatives.

Substitution: Electrophilic substitution reactions can occur on the pyridine and thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides can be used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or acylated derivatives.

Scientific Research Applications

1-(Pyridin-4-yl)-3-sulfanylidene-3-(thiophen-2-yl)propan-1-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(pyridin-4-yl)-3-sulfanylidene-3-(thiophen-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit kinases or modulate receptor signaling pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues with Aryl-Ketone Backbones

The following compounds share key structural motifs with the target molecule:

Key Observations:

- Backbone Variations: The target compound’s propan-1-one backbone contrasts with ethanone (e.g., benzotriazole derivatives in ) or propanol (e.g., methylamino-thiophene in ), influencing steric and electronic properties.

- Sulfur Functionality : The sulfanylidene group (C=S) distinguishes the target from oxime (C=N-O, ) or hydroxyl (C-OH, ) derivatives, likely enhancing electrophilicity and metal-binding capacity.

- Aromatic Systems: Pyridine and thiophene moieties are retained in analogs like No. 2158 and 1x , but substitutions (e.g., hydroxyl, dinitrophenyl) alter solubility and toxicity profiles.

Biological Activity

1-(Pyridin-4-yl)-3-sulfanylidene-3-(thiophen-2-yl)propan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyridine ring, a thiophene moiety, and a sulfanylidene group, contributing to its unique chemical behavior. The molecular formula is , and its structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against several bacterial strains.

- Anticancer Properties : Inhibitory effects on cancer cell proliferation.

- Anti-inflammatory Effects : Potential to reduce inflammation markers.

Antimicrobial Activity

Studies have shown that the compound possesses significant antimicrobial properties. It has been tested against various pathogens, including:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Candida albicans | 20 | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer activity of this compound has been evaluated in vitro on several cancer cell lines:

Case Study: Breast Cancer Cells (MCF-7)

In a study involving MCF-7 breast cancer cells, the compound exhibited:

- IC50 Value : 25 µM

- Mechanism of Action : Induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases.

Case Study: Lung Cancer Cells (A549)

In A549 lung cancer cells, the compound showed:

- IC50 Value : 30 µM

- Effect on Cell Cycle : Arrested cells at the G2/M phase, indicating potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound's anti-inflammatory activity was assessed using lipopolysaccharide (LPS)-induced RAW264.7 macrophages. Notable findings include:

- Reduction in Pro-inflammatory Cytokines : Decreased levels of TNF-alpha and IL-6.

- Mechanism : Inhibition of NF-kB signaling pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.